3-Nitro-1-(3-phenylpropyl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(3-phenylpropyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a nitro group and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(3-phenylpropyl)-1H-pyrazole typically involves the reaction of 3-phenylpropylhydrazine with a nitro-substituted ketone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, nitroalkanes, and appropriate catalysts to enhance the reaction yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process includes nitration, condensation, and cyclization steps, often optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(3-phenylpropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-1-(3-phenylpropyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Nitro-1-(3-phenylpropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(3-phenylpropyl)-1H-pyrazole involves its interaction with biological targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules, influencing their activity and function. The phenylpropyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-phenylpyrazole: Lacks the phenylpropyl group, which may affect its biological activity and solubility.
1-(3-Phenylpropyl)-1H-pyrazole: Lacks the nitro group, which may reduce its reactivity in redox reactions.
3-Amino-1-(3-phenylpropyl)-1H-pyrazole: A reduced form of the compound with different chemical properties.
Uniqueness
3-Nitro-1-(3-phenylpropyl)-1H-pyrazole is unique due to the presence of both the nitro group and the phenylpropyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-1-(3-phenylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWTWSFZCWKHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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